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molecular formula C9H12FN B138873 4-Fluoro-N-isopropylaniline CAS No. 70441-63-3

4-Fluoro-N-isopropylaniline

Cat. No. B138873
M. Wt: 153.2 g/mol
InChI Key: RMXBOQCXULAXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859007

Procedure details

To a stirring solution of 17 mL (180 mmol) of 4-fluoroaniline in 550 mL of THF at RT is added 26.7 mL (180 mmol, 1.0 equiv) of acetone, 10.3 mL (180 mmol, 1.0 equiv) acetic acid, and 57.22 g (270 mmol, 1.5 equiv) of sodium triacetoxyborohydride. The solution is stirred at RT for 15 h, cooled to 0° C., and then quenched by addition of H2O. The reaction mixture warmed to RT and is poured into EtOAc, the organic layer is separated, washed with brine (1×200 mL), dried (MgSO4) and the solvents removed in vacuo. Purification of the material by silica gel flash column chromatography using EtOAc/hexane 1:1 as eluent afforded 14.9 g (54%) of (4-Fluoro-phenyl)-isopropyl amine. A solution of 6.68 g (43.6 mmol) of (this material in 50 mL of DCM is cooled to 0° C. and 6 mL (43.6 mmol, 1.0 equiv) triethyl amine is added, followed by dropwise addition of 2.27 mL (43.6 mmol, 1.0 equiv) of bromoacetyl bromide. The solution is stirred at RT for 15 h and then poured into DCM (200 mL). The organic layer is separated, washed with saturated aq NaHCO3 (4×50 mL), 1N HCl (6×50 mL), brine (1×50 mL), dried (MgSO4) and the solvents removed in vacuo. Purification of the material by silica gel flash column chromatography using EtOAc/hexane (3:17) as eluent afforded 5.32 g of 2-Bromo-N-(4-fluoro-phenyl)-N-isopropyl-acetamide: 1HNMR (CDCl3, 300 MHz) δ7.26-7.09 (m, 4H), 4.85 (m,1H), 3.51 (s, 2H), 1.05 (d, 6H, J=6.9); low resolution MS(FAB) m/e 274 (MH+).
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
57.22 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:10]([CH3:12])[CH3:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
26.7 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
57.22 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at RT for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of H2O
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture warmed to RT
ADDITION
Type
ADDITION
Details
is poured into EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed with brine (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the material by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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